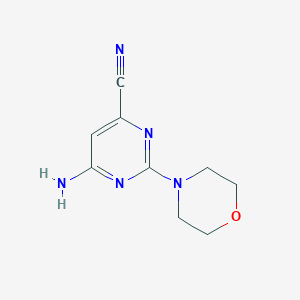

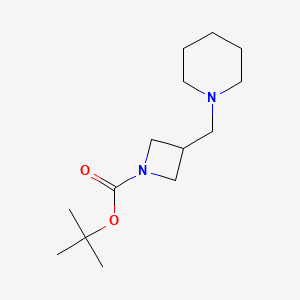

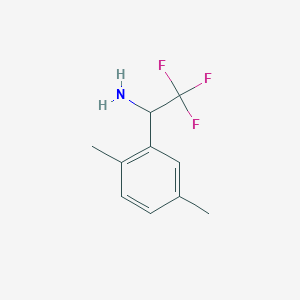

![molecular formula C5H8ClN3 B1509254 1,4,5,6-テトラヒドロピロロ[3,4-c]ピラゾール塩酸塩 CAS No. 1117915-55-5](/img/structure/B1509254.png)

1,4,5,6-テトラヒドロピロロ[3,4-c]ピラゾール塩酸塩

説明

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride is a useful research compound. Its molecular formula is C5H8ClN3 and its molecular weight is 145.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗がん剤としての応用

1,4,5,6-テトラヒドロピロロ[3,4-c]ピラゾール塩酸塩は、細胞分裂において重要な役割を果たすオーロラキナーゼの強力な阻害剤として特定されています。 この化合物は、追加の抗がんキナーゼ標的に対してナノモルレベルの効力を示し、抗がん剤開発のための有望な候補と考えられています .

抗結核活性

ピラゾール誘導体は、抗結核剤としての可能性が認められています。 1,4,5,6-テトラヒドロピロロ[3,4-c]ピラゾール塩酸塩の結核に対する有効性に関する具体的な研究は容易に得られませんが、ピラゾールコア構造はこの活性を示すことが知られています .

抗真菌特性

同様に、ピラゾールは抗真菌特性を持つことが知られています。 この化合物は、ピラゾール構造により、真菌感染症の治療法開発に応用できる可能性があります .

抗炎症効果

ピラゾール化合物は、炎症や疼痛管理の治療に重要な、選択的COX-2阻害剤として使用されてきました .

抗うつ作用の可能性

ピラゾール構造は、抗うつ効果とも関連しています。 この分野における1,4,5,6-テトラヒドロピロロ[3,4-c]ピラゾール塩酸塩の具体的な応用に関する研究は、新たな治療選択肢をもたらす可能性があります .

抗菌活性

ピラゾールは、さまざまな研究で抗菌活性を示しています。 これは、1,4,5,6-テトラヒドロピロロ[3,4-c]ピラゾール塩酸塩が、細菌感染症との闘いにおける潜在的な用途として探求できることを示唆しています .

抗酸化特性

ピラゾールの抗酸化特性は、酸化ストレス関連の疾患や状態に関する研究の候補となっています .

抗ウイルス応用

最後に、ピラゾールの抗ウイルス能力は、1,4,5,6-テトラヒドロピロロ[3,4-c]ピラゾール塩酸塩が抗ウイルス薬の開発に役立つ可能性を示しています .

有機合成

近年の研究では、ピラゾール構造が、誘導基および変換基の両方として有機合成における役割を担っていることが強調されています。 これは、化学合成プロセスにおける潜在的な応用を示唆しています .

作用機序

Target of Action

The primary target of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride is the Aurora kinases . Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division . They are key regulators of major mitotic events such as centrosome maturation and separation, mitotic spindle assembly, chromosome separation, and cytokinesis .

Mode of Action

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride acts as a potent inhibitor of Aurora kinases . It binds to the ATP pocket of these kinases, inhibiting their activity . This results in the disruption of the normal cell cycle, particularly the processes of mitosis and cytokinesis .

Biochemical Pathways

The inhibition of Aurora kinases by 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride affects several biochemical pathways. The most significant of these is the cell cycle pathway , where it disrupts the normal progression of mitosis and cytokinesis . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells where Aurora kinases are often overexpressed .

Pharmacokinetics

These properties, along with its high antiproliferative activity on different cancer cell lines, have led to its consideration for further development .

Result of Action

The result of the action of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride is the inhibition of cell division, particularly in cancer cells . By inhibiting Aurora kinases, it disrupts the normal cell cycle, leading to cell cycle arrest and apoptosis . This makes it a potential candidate for the treatment of cancers where Aurora kinases are overexpressed .

生化学分析

Biochemical Properties

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of Aurora kinases. Aurora kinases are a family of serine/threonine kinases that are essential for cell division. The compound interacts with these kinases by binding to their ATP-binding sites, thereby inhibiting their activity. This inhibition can lead to the disruption of mitotic processes, making 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride a potential anticancer agent .

Cellular Effects

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting Aurora kinases, which are key regulators of mitosis. This inhibition can lead to cell cycle arrest, apoptosis, and reduced cell proliferation. Additionally, the compound can affect cell signaling pathways, gene expression, and cellular metabolism, further contributing to its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride involves its binding to the ATP-binding sites of Aurora kinases. This binding inhibits the kinase activity, preventing the phosphorylation of downstream targets necessary for mitotic progression. The compound’s ability to inhibit Aurora kinases at low nanomolar concentrations highlights its potency and specificity. Furthermore, this inhibition can lead to changes in gene expression and the activation of apoptotic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that the compound can maintain its inhibitory effects on cellular functions, such as cell proliferation and apoptosis, for several days in vitro. Its stability and efficacy may vary depending on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, it can lead to adverse effects, such as weight loss and organ toxicity. These findings suggest that there is a threshold dose above which the compound’s toxic effects outweigh its therapeutic benefits. Careful dosage optimization is therefore crucial for its potential use in clinical settings .

Metabolic Pathways

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride is involved in several metabolic pathways, primarily through its interaction with Aurora kinases. The compound’s inhibition of these kinases can affect various downstream metabolic processes, including those involved in cell cycle regulation and apoptosis. Additionally, the compound may interact with other enzymes and cofactors, further influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization. Its distribution within tissues can affect its overall efficacy and toxicity, with higher concentrations potentially leading to localized adverse effects .

Subcellular Localization

The subcellular localization of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it can interact with Aurora kinases and other target proteins. Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its inhibitory effects on mitotic processes .

特性

IUPAC Name |

1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.ClH/c1-4-2-7-8-5(4)3-6-1;/h2,6H,1,3H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBOTNWYTFAMAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)NN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735102 | |

| Record name | 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157327-47-4, 1117915-55-5 | |

| Record name | Pyrrolo[3,4-c]pyrazole, 1,4,5,6-tetrahydro-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157327-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

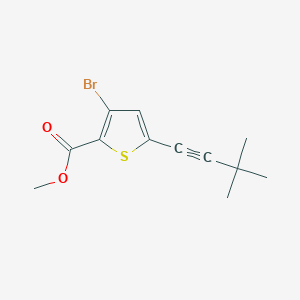

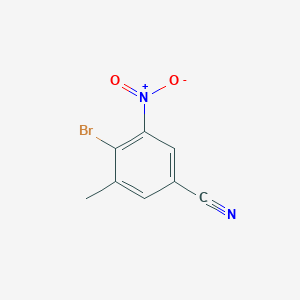

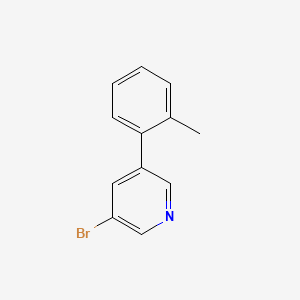

![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B1509240.png)

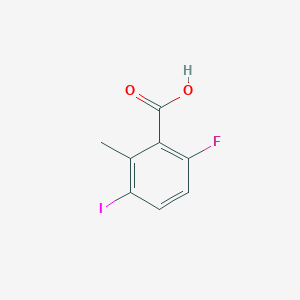

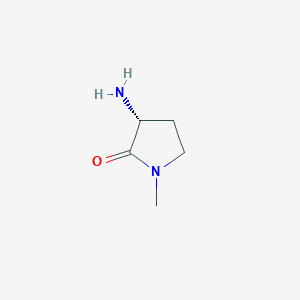

![6-Chloro-3-(tributylstannyl)imidazo[1,2-a]pyridine](/img/structure/B1509255.png)

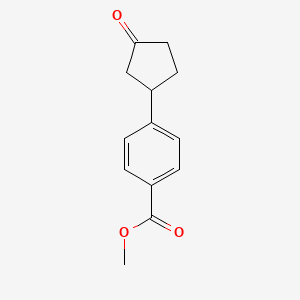

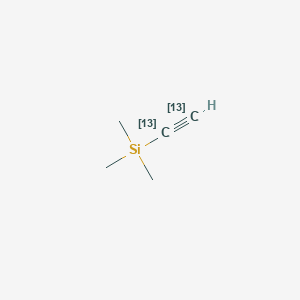

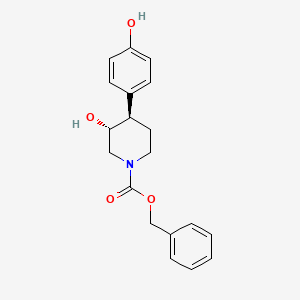

![Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1509288.png)